N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Overview
Description
N’-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is a chemical compound with a complex structure that includes an indene moiety, an ethylenediamine backbone, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethylenediamine Backbone: The ethylenediamine backbone is introduced through nucleophilic substitution reactions, where the indene moiety reacts with ethylenediamine under controlled conditions.
Dimethylation: The nitrogen atoms in the ethylenediamine backbone are dimethylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine
- N’-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine sulfate
Uniqueness
N’-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is unique due to its specific hydrochloride salt form, which may influence its solubility, stability, and bioavailability compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-17(2)10-8-16-9-11-18-15-7-6-13-4-3-5-14(13)12-15;/h6-7,12,16H,3-5,8-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQRPGWYXGBBQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOC1=CC2=C(CCC2)C=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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